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molecular formula C7H5BrN2S B093756 4-(Bromomethyl)-2,1,3-benzothiadiazole CAS No. 16405-99-5

4-(Bromomethyl)-2,1,3-benzothiadiazole

Cat. No. B093756
M. Wt: 229.1 g/mol
InChI Key: QKHNCECWIKLSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376664B1

Procedure details

A solution of silver perchlorate (4.75 g, 23 mmol) in water (10 mL) was added to a solution of 4-bromomethyl-2,1,3-benzothiadiazole (4.38 g, 19 mmol) in 1,4-dioxane. The mixture was refluxed for 4 hours to afford a light-yellow suspension. After cooling to room temperature, the precipitate was filtered off through a pad of celite and washed with CH2Cl2. The filtrate was washed with water and brine, dried over Na2SO4. Concentration using a rotary evaporator and subsequent column chromatography on silica gel using hexane/ethyl acetate (5:1) as the eluent afforded 4-hydroxymethyl-2,1,3-benzothiadiazole (2.0 g, 63%) as a light-yellow solid. Rf=0.23 (hexane/ethyl acetate=5:1); 1H NMR (200 MHz, CDCl3) δ2.73 (t,J=6.4 Hz, 1H), 5.18 (d,J=6.4 Hz, 2H), 7.58 (m, 2H), 7.94 (m, 1H); HRMS:Calcd. for C7H6N2OS 166.0201, found 166.0219.
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:11]2[C:7](=[N:8][S:9][N:10]=2)[CH:6]=[CH:5][CH:4]=1.[OH2:12]>O1CCOCC1.Cl([O-])(=O)(=O)=O.[Ag+]>[OH:12][CH2:2][C:3]1[C:11]2[C:7](=[N:8][S:9][N:10]=2)[CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.38 g
Type
reactant
Smiles
BrCC1=CC=CC2=NSN=C21
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4.75 g
Type
catalyst
Smiles
Cl(=O)(=O)(=O)[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to afford a light-yellow suspension
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off through a pad of celite
WASH
Type
WASH
Details
washed with CH2Cl2
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator and subsequent column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=CC2=NSN=C21
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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